molecular formula C10H12ClNO2 B3242604 N-(2-Chloroethyl)-4-methoxybenzamide CAS No. 15257-92-8

N-(2-Chloroethyl)-4-methoxybenzamide

Cat. No.: B3242604
CAS No.: 15257-92-8
M. Wt: 213.66 g/mol
InChI Key: SYOPFLKXLHFHKG-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-4-methoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloroethyl group attached to the nitrogen atom and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloroethyl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with 2-chloroethylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions: N-(2-Chloroethyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amines, or thiols.

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to form an amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or primary amines can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed:

    Nucleophilic Substitution: Products include substituted amides or thiols.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include primary amines.

Scientific Research Applications

Chemistry: N-(2-Chloroethyl)-4-methoxybenzamide is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with biomolecules. It can be used to modify proteins or nucleic acids through its reactive chloroethyl group.

Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its cytotoxic properties and its ability to form DNA adducts, which can be useful in cancer research.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique reactivity profile makes it suitable for various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Chloroethyl)-4-methoxybenzamide involves the formation of covalent bonds with target biomolecules. The chloroethyl group can alkylate nucleophilic sites on DNA, proteins, or other cellular components, leading to the formation of adducts. This alkylation can interfere with the normal function of these biomolecules, resulting in cytotoxic effects. The methoxy group may also play a role in modulating the compound’s reactivity and interactions with biological targets.

Comparison with Similar Compounds

    N-(2-Chloroethyl)-N-nitrosoureas: These compounds, such as carmustine and lomustine, are known for their alkylating properties and are used in cancer treatment.

    N-(2-Chloroethyl)ethanamine: This compound is structurally similar and is used in the synthesis of various pharmaceuticals.

Uniqueness: N-(2-Chloroethyl)-4-methoxybenzamide is unique due to the presence of both a chloroethyl and a methoxy group. This combination imparts distinct reactivity and potential applications in different fields. The methoxy group can influence the compound’s solubility and interaction with biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

N-(2-chloroethyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-14-9-4-2-8(3-5-9)10(13)12-7-6-11/h2-5H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOPFLKXLHFHKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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